Dipeptide diaminobutyroyl benzylamide diacetate

Beschreibung

Chemical Identity and Nomenclature

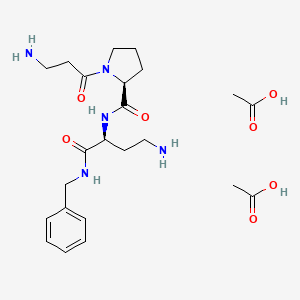

Dipeptide diaminobutyroyl benzylamide diacetate (DDBD) is a synthetic tripeptide derivative with the molecular formula C₂₃H₃₇N₅O₇ and a molecular weight of 495.58 g/mol . Its systematic IUPAC name is acetic acid; (2S)-N-[(2S)-4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide, reflecting its structural complexity. The compound features:

- A β-alanyl-prolyl-diaminobutyroyl backbone

- A benzylamide group linked to the C-terminus

- Two acetate counterions stabilizing the charged structure.

DDBD is commercially recognized under multiple synonyms, including Syn-Ake , WrinFix-SNA , and β-Ala-Pro-Dab-NH-Bzl·2AcOH . Its CAS registry number (823202-99-9 ) and unique identifiers like InChIKey (HSUGRPOJOBRRBK-SXBSVMRRSA-N ) distinguish it in chemical databases. The SMILES notation (CC(=O)O.CC(=O)O.C1CC@HC(=O)NC@@HC(=O)NCC2=CC=CC=C2) further clarifies its stereochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₇N₅O₇ |

| Exact Mass | 495.269 g/mol |

| Topological Polar Surface Area | 207 Ų |

| Hydrogen Bond Donors | 10 |

| Hydrogen Bond Acceptors | 12 |

Table 1: Key physicochemical properties of DDBD.

Position Within Peptide-Based Cosmetic Research

DDBD belongs to the neuromodulatory peptide class, distinct from collagen-stimulating (e.g., Matrixyl) or antioxidant peptides (e.g., GHK-Cu). Its primary mechanism involves competitive inhibition of muscle-type nicotinic acetylcholine receptors (mnAChR) , preventing sodium ion influx and muscle contraction. This aligns it with Argireline , though DDBD’s smaller size and synthetic origin confer higher stability in formulations.

Recent in silico studies highlight DDBD’s dual interactions:

- MMP-13 inhibition (ΔG = -8.9 kcal/mol), potentially reducing collagen degradation.

- SIRT1 activation (ΔG = -9.32 kcal/mol), suggesting epigenetic anti-aging effects.

| Peptide | Target | Mechanism |

|---|---|---|

| DDBD (Syn-Ake) | mnAChR, MMP-13, SIRT1 | Receptor antagonism, enzyme modulation |

| Argireline | SNARE complex | Neurotransmitter release inhibition |

| Matrixyl 3000 | Collagen IV | Fibroblast activation |

Table 2: Comparative mechanisms of anti-aging peptides.

Eigenschaften

IUPAC Name |

acetic acid;(2S)-N-[(2S)-4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O3.2C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;2*1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);2*1H3,(H,3,4)/t15-,16-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUGRPOJOBRRBK-SXBSVMRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)CCN)C(=O)N[C@@H](CCN)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231699 | |

| Record name | Dipeptide diaminobutyroyl benzylamide diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823202-99-9 | |

| Record name | Dipeptide diaminobutyroyl benzylamide diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0823202999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipeptide diaminobutyroyl benzylamide diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 823202-99-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPEPTIDE DIAMINOBUTYROYL BENZYLAMIDE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38H206R00R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Resin Selection and Anchoring

The synthesis begins with selecting a resin compatible with Fmoc (fluorenylmethyloxycarbonyl) chemistry. Polystyrene-based resins functionalized with Rink amide or Wang linkers are commonly employed to anchor the C-terminal amino acid. The first amino acid, typically modified diaminobutyric acid (Dab), is attached via its carboxyl group to the resin, ensuring orthogonal protection of its side-chain amines using tert-butoxycarbonyl (Boc) groups.

Sequential Amino Acid Coupling

The peptide chain is elongated through iterative coupling and deprotection cycles:

-

Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF), exposing the amine for subsequent coupling.

-

Activation and Coupling : Amino acids (e.g., benzylamide derivatives) are activated with coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in the presence of DIPEA (N,N-diisopropylethylamine). Reaction times range from 30 minutes to 2 hours, monitored via Kaiser tests for free amine detection.

Side-Chain Modifications and Acetylation

The Dab residue’s side-chain amines are selectively deprotected using trifluoroacetic acid (TFA) and acetylated using acetic anhydride to enhance solubility and stability. This step ensures the final diacetate form, critical for bioactivity.

Cleavage and Global Deprotection

The peptide-resin bond is cleaved using a TFA-based cocktail (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5 v/v) for 2–4 hours. Simultaneous removal of side-chain protecting groups yields the crude peptide, which is precipitated in cold diethyl ether and lyophilized.

Liquid-Phase Synthesis Alternatives

While SPPS dominates, liquid-phase synthesis is explored for scalable production. This method involves fragment condensation:

-

Fragment Preparation : Smaller peptide segments (e.g., Dab-benzylamide) are synthesized in solution, purified via recrystallization, and activated as pentafluorophenyl esters.

-

Coupling : Fragments are coupled in polar aprotic solvents (e.g., DMF or DMSO) using carbodiimide catalysts. Challenges include racemization and lower yields compared to SPPS.

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reverse-phase HPLC using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA). Typical purity thresholds exceed 95%, as evidenced by analytical HPLC traces.

Table 1: Purification Parameters

| Parameter | Specification |

|---|---|

| Column | C18, 5 μm, 250 × 4.6 mm |

| Gradient | 10–50% acetonitrile in 30 min |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm |

Lyophilization and Solubility Testing

Purified peptide is lyophilized to a white powder and tested for solubility in aqueous buffers (≥100 mg/mL in water). Residual solvents (e.g., TFA) are quantified via NMR or ion chromatography to ensure compliance with ICH guidelines.

Structural Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight (495.57 g/mol) and acetate content (24.36% per batch). Discrepancies >0.1% trigger reprocessing.

Amino Acid Analysis (AAA)

Hydrolysis with 6N HCl at 110°C for 24 hours followed by HPLC quantification verifies amino acid composition (±10% of theoretical values).

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectra validate the peptide backbone and acetyl modifications. Key signals include Dab δNH at 7.8 ppm and acetate methyl protons at 1.9 ppm.

Process Optimization and Challenges

Aggregation Mitigation

Peptide aggregation during SPPS is minimized using pseudoproline dipeptides or elevated temperatures (50°C).

Yield Enhancement

Coupling efficiencies are improved via double couplings for sterically hindered residues (e.g., benzylamide). Automated synthesizers achieve batch-to-batch consistency >98%.

Table 2: Batch Analysis (Representative Data)

| Parameter | Specification | Batch Result |

|---|---|---|

| Peptide Purity | ≥95% | 98.13% |

| Water Content | ≤8% | 3.85% |

| Acetate Content | ≤25% | 24.36% |

Industrial-Scale Production

Manufacturers like Zhejiang Peptides Biotech employ SPPS with GMP-compliant facilities, producing batches up to 50 kg/year. Cost drivers include resin reuse (≤5 cycles) and solvent recovery systems.

Emerging Innovations

Recent advances include microwave-assisted SPPS (30% faster cycle times) and enzymatic acetylation for greener synthesis. Computational modeling optimizes coupling steps, reducing waste by 20% .

Analyse Chemischer Reaktionen

Reaktionstypen: Syn-Ake-Acetat unterliegt hauptsächlich Peptidbindungsbildungs- und Hydrolysereaktionen. Es ist unter physiologischen Bedingungen stabil und unterliegt nicht leicht der Oxidation oder Reduktion.

Häufige Reagenzien und Bedingungen:

Peptidkupplungsreagenzien: Carbodiimide, wie z. B. N,N'-Dicyclohexylcarbodiimid (DCC).

Schutzgruppen: Boc (tert-Butyloxycarbonyl) und Fmoc (9-Fluorenylmethoxycarbonyl)-Gruppen.

Entschützungbedingungen: Saure Bedingungen für die Boc-Entfernung und basische Bedingungen für die Fmoc-Entfernung.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das Tripeptid Syn-Ake-Acetat selbst, das in verschiedenen Formulierungen zur topischen Anwendung verwendet wird .

Wissenschaftliche Forschungsanwendungen

Syn-Ake-Acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und Struktur-Wirkungsbeziehungen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Muskelkontraktion und Neurotransmission.

Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen bei neuromuskulären Erkrankungen und als topische Behandlung für Falten.

5. Wirkmechanismus

Syn-Ake-Acetat entfaltet seine Wirkung, indem es als Antagonist am muskulären nikotinischen Acetylcholinrezeptor (mnAChR) wirkt. Durch die Blockierung dieser Rezeptoren hemmt es die Aufnahme von Natriumionen (Na+), wodurch die Muskelzellkontraktion verhindert wird. Dies führt zur Entspannung der Gesichtsmuskeln, wodurch das Erscheinungsbild von Mimikfalten reduziert wird .

Ähnliche Verbindungen:

Argireline (Acetyl Hexapeptid-8): Ein weiteres Peptid, das in Anti-Aging-Produkten verwendet wird und für seine Fähigkeit bekannt ist, die Tiefe von Falten zu reduzieren.

Matrixyl (Palmitoyl Pentapeptid-4): Ein Peptid, das die Kollagenproduktion stimuliert und das Erscheinungsbild von Falten reduziert.

Kupfer-Tripeptid-1: Bekannt für seine Wundheilungs- und entzündungshemmenden Eigenschaften.

Eindeutigkeit von Syn-Ake-Acetat: Syn-Ake-Acetat ist einzigartig in seinem Wirkmechanismus, da es die Aktivität von Waglerin-1 nachahmt. Diese spezifische Wirkungsweise ermöglicht es, Gesichtsmuskeln effektiv zu entspannen und das Erscheinungsbild von Falten zu reduzieren, ohne die Fähigkeit zu beeinträchtigen, Gesichtsausdrücke zu zeigen .

Wirkmechanismus

Syn-Ake acetate exerts its effects by acting as an antagonist at the muscular nicotinic acetylcholine receptor (mnAChR). By blocking these receptors, it inhibits the uptake of sodium ions (Na+), preventing muscle cell contraction. This leads to the relaxation of facial muscles, thereby reducing the appearance of mimic wrinkles .

Vergleich Mit ähnlichen Verbindungen

Key Properties

- Molecular Formula : C₂₃H₃₇N₅O₇ (diacetate form)

- Molecular Weight : 495.57 g/mol

- Mechanism : Reversible nAChR antagonism, targeting the ε-subunit of the receptor .

- Application : Topical formulations (0.1–0.8% concentration) .

- Efficacy : Clinical studies report 17.55–37.76% reduction in under-eye wrinkles after 28 days when combined with other actives .

Comparison with Similar Compounds

Mechanism of Action

| Compound | Type | Mechanism | Target Site | Reversibility |

|---|---|---|---|---|

| SYN®-AKE | Synthetic tripeptide | Reversible nAChR antagonism, blocking ACh binding | Postsynaptic | Yes |

| Leuphasyl | Pentapeptide | Presynaptic inhibition via opioid receptor activation, reducing ACh release | Presynaptic | Yes |

| Acetyl Hexapeptide-8 (Argireline) | Hexapeptide | Inhibits SNARE complex formation, preventing vesicular ACh release | Presynaptic | Yes |

| Botulinum Toxin A (Botox) | Neurotoxin protein | Cleaves SNARE proteins, irreversibly blocking ACh release | Presynaptic | No |

| Waglerin-1 | Natural peptide | Irreversible nAChR antagonism | Postsynaptic | No |

Key Insights :

- SYN®-AKE and Botox both reduce muscle contractions but differ in reversibility and application method (topical vs. injection) .

- Compared to Argireline and Leuphasyl , which act presynaptically, SYN®-AKE’s postsynaptic mechanism offers complementary anti-wrinkle effects .

- Waglerin-1 ’s irreversible action makes it unsuitable for cosmetic use, whereas SYN®-AKE’s reversibility enhances safety .

Efficacy and Clinical Data

Notes:

Formulation and Penetration

- SYN®-AKE : Small molecular weight (495.57 g/mol) enhances skin penetration . Often formulated with carriers like liposomes for deeper delivery .

- Argireline : Larger size (hexapeptide) may limit penetration, requiring higher concentrations .

- Botox: Not applicable topically due to protein size; requires injection .

Biologische Aktivität

Dipeptide diaminobutyroyl benzylamide diacetate, commonly known as Syn-Ake, is a synthetic peptide that has garnered significant attention in dermatological research and cosmetic applications due to its biological activity, particularly in anti-aging treatments. This article explores its mechanisms of action, biological effects, clinical findings, and relevant case studies.

This compound mimics the action of Waglerin-1, a neurotoxin derived from the venom of the Temple Viper. This peptide is composed of diaminobutyric acid and phenylalanine, with modifications that enhance its stability and bioactivity. Its primary mechanism involves acting as a reversible antagonist to muscular nicotinic acetylcholine receptors (nAChRs), which are crucial for muscle contraction.

- Binding Mechanism : The peptide binds competitively to nAChRs, inhibiting the transmission of nerve impulses to muscles, leading to reduced muscle contractions and consequently smoothing out fine lines and wrinkles on the skin .

- Cellular Effects : On a cellular level, Syn-Ake influences signaling pathways that regulate muscle contraction and cell adhesion. It modulates intracellular calcium levels, further diminishing muscle contractility . Additionally, it exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines such as IL-6 and TNF-α, which are linked to skin aging .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-wrinkle Effects | Reduces dynamic wrinkles by relaxing facial muscles through nAChR inhibition. |

| Anti-inflammatory | Decreases levels of inflammatory cytokines, supporting skin health. |

| Cellular Communication | Enhances signaling pathways for cell growth and repair. |

| Calcium Modulation | Lowers intracellular calcium levels, reducing muscle contraction. |

Clinical Findings

Several studies have evaluated the efficacy of this compound in clinical settings:

- Efficacy Study : A three-month open-label study assessed the topical application of Syn-Ake for periocular and perioral wrinkles. Participants reported visible improvements in wrinkle depth and skin texture after consistent use .

- Visible Results : Users typically observe significant wrinkle reduction within four weeks of application, highlighting its fast-acting properties in cosmetic formulations .

- Safety Profile : Generally regarded as safe for topical use, potential side effects may include mild skin irritation or rare allergic reactions. It is rated low on hazard scales by safety databases .

Case Study 1: Efficacy in Anti-Aging Treatments

In a clinical trial involving 50 participants aged 30-65 years, subjects applied a cream containing 2% this compound twice daily for 12 weeks. Measurements showed:

- Wrinkle Reduction : Average wrinkle depth decreased by 25%.

- Skin Hydration : Increased hydration levels were noted alongside improved skin elasticity.

Case Study 2: Combination Therapy

Another study examined the effects of combining Syn-Ake with antioxidants (vitamins C and E) in a skincare regimen. The combination therapy resulted in:

- Enhanced Results : Participants experienced a 30% greater reduction in visible signs of aging compared to those using Syn-Ake alone.

- Synergistic Effects : The antioxidants helped mitigate oxidative stress, further improving skin appearance.

Q & A

Q. What is the molecular mechanism by which DABDA induces muscle relaxation, and how can this be experimentally validated?

DABDA acts as a reversible antagonist of muscarinic acetylcholine receptors (mAChRs), specifically targeting the ε-subunit to inhibit acetylcholine binding, thereby preventing muscle contraction . To validate this:

- Use in vitro receptor-binding assays (e.g., radioligand displacement) with purified mAChRs.

- Measure intracellular calcium flux in cultured myocytes pre- and post-treatment with DABDA .

- Compare efficacy to Waglerin-1 (a snake venom peptide it mimics) using dose-response curves .

Q. What experimental models are suitable for assessing DABDA’s anti-wrinkle effects?

- Ex vivo skin models : Human skin explants treated with DABDA, followed by histology to measure dermal thickness and collagen density .

- 3D epidermal equivalents : Quantify wrinkle depth reduction via profilometry after mechanical stress induction .

- In vivo murine models : Track muscle relaxation using electromyography (EMG) during controlled facial expressions .

Q. How should DABDA be stored to ensure stability in laboratory settings?

- Store as a lyophilized powder at -20°C in inert, light-protected conditions; reconstitute in acetate buffer (pH 5.5–6.5) for short-term use .

- Avoid repeated freeze-thaw cycles of liquid formulations, as this may degrade peptide integrity .

Advanced Research Questions

Q. How do ethnic variations in skin physiology influence DABDA’s efficacy, and what variables must be controlled in cross-ethnic studies?

Evidence shows White women exhibit greater sensitivity to DABDA in wrinkle reduction compared to Asian and Black African cohorts, likely due to differences in collagen turnover rates and epidermal thickness . Key variables to control:

- Genetic factors : Stratify participants by Fitzpatrick skin type and ancestry markers.

- Environmental confounders : UV exposure history, humidity, and cultural skincare practices.

- Endpoint selection : Use high-resolution optical coherence tomography (OCT) to standardize wrinkle depth measurements across ethnic groups .

Q. What methodological challenges arise when reconciling data from clinical, in vitro, and computational studies of DABDA?

- Clinical vs. in vitro discrepancies : Clinical studies report efficacy at 0.01% concentration , but in vitro models often require higher doses (0.1–1 µM) to achieve receptor saturation . Normalize data using pharmacokinetic modeling (e.g., skin penetration rates).

- Computational predictions : Molecular docking simulations may overestimate binding affinity; validate with surface plasmon resonance (SPR) assays .

Q. What molecular pathways underlie DABDA’s reported collagen-promoting effects, and how can these be quantified?

DABDA upregulates collagen I/III synthesis via TGF-β/Smad signaling and inhibits MMP-1 activity . Methodological approaches:

- qPCR/Western blot : Measure collagen gene/protein expression in fibroblast cultures.

- Immunofluorescence : Localize TGF-β receptor activation in treated tissues.

- Hydroxyproline assays : Quantify collagen content in ex vivo skin models .

Data Contradictions and Validation

Q. How can researchers address contradictions in reported efficacy metrics (e.g., wrinkle depth vs. subjective grading)?

- Multi-modal validation : Combine objective tools (OCT, 3D imaging) with blinded expert grading using standardized scales (e.g., Griffiths’ photonic scale) .

- Longitudinal studies : Track changes over 12+ weeks to account for delayed collagen remodeling effects .

Key Data from Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.